molecular formula C11H16O3 B3156110 4-hydroxyadamantane-1-carboxylic Acid CAS No. 81968-77-6

4-hydroxyadamantane-1-carboxylic Acid

Cat. No. B3156110
CAS RN: 81968-77-6
M. Wt: 196.24 g/mol
InChI Key: DFNDMKWFBDOGMU-UHFFFAOYSA-N
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Description

4-Hydroxyadamantane-1-carboxylic Acid is an organic compound with the molecular formula C11H16O3 . It is used in research and development .


Synthesis Analysis

The synthesis of 4-Hydroxyadamantane-1-carboxylic Acid involves a stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol. This solution is cooled in an ice bath and sodium borohydride tablets are added at 15-minute intervals. The mixture is stirred overnight at room temperature and concentrated under reduced pressure. The residue is then diluted with 5% aqueous HCl and extracted with ether. The combined ether extracts are dried over magnesium sulfate and concentrated to give 4-hydroxyadamantane-1-carboxylic acid .

Scientific Research Applications

Crystal Structure Analysis

4-Hydroxyadamantane-1-carboxylic acid, along with its derivatives, has been studied for its crystal structure. Rath et al. (1997) analyzed the crystal structures of adamantane derivatives, including 3-hydroxyadamantane-1-carboxylic acid, revealing extensive intermolecular hydrogen bonding involving hydroxyl and carboxyl groups (Rath, Gu, & Murray, 1997).

Drug Development

In the field of drug development, 4-hydroxyadamantane-1-carboxylic acid derivatives have shown potential. Haynes et al. (2012) identified a druglike and selective quinolone pan JNK inhibitor, which is a derivative of adamantane (Haynes et al., 2012).

Iron Overload Treatment

Liu et al. (2010) explored adamantane derivatives, including 3-hydroxyadamantane-1-carboxylic acid, in conjugates with desferrioxamine B (DFOB) as potential agents for treating iron overload. They demonstrated enhanced intracellular iron mobilization compared to DFOB alone (Liu et al., 2010).

Synthesis of Derivatives

Zhyhadlo et al. (2017) reported a synthesis method for 1-fluoro-3-(trifluoromethyl)adamantane based on the fluorination of 3-hydroxyadamantane-1-carboxylic acid, indicating its utility in synthesizing diverse adamantane derivatives (Zhyhadlo et al., 2017).

Mitochondrial Toxicity Studies

Rundle et al. (2021) investigated the mitochondrial toxicity of adamantane carboxylic acids, including 3-hydroxyadamantane-1-carboxylic acid, in relation to naphthenic acids found in oil sands process-affected water (Rundle et al., 2021).

Safety And Hazards

The safety and hazards associated with 4-Hydroxyadamantane-1-carboxylic Acid include the following precautionary statements: P261-P280-P301+P312-P302+P352-P305+P351+P338 . The hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

4-hydroxyadamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDMKWFBDOGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288036
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxyadamantane-1-carboxylic Acid

CAS RN

81968-77-6
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81968-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1-adamantanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 4-oxoadamantane-1-carboxylic acid (4.42 g, 22.8 mmol) in MeOH (100 mL) was cooled in an ice bath and NaBH4 tablets (4×1 g, 106 mmol) were added at 15 min intervals. The ice bath was allowed to melt and the mixture was stirred overnight at rt and concentrated under reduced pressure. The residue was diluted with 5% aq HCl (100 mL) and extracted with ether (2×125 mL). The combined ether extracts were dried over MgSO4 and concentrated to give 4-hydroxyadamantane-1-carboxylic acid (4.47 g, quant) as an off-white solid which was used directly.
Quantity
4.42 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T MIURA, K SHIBATA, T SAWAYA… - Chemical and …, 1982 - jstage.jst.go.jp
… Saponification of Nb with KOH—MeOH.yielded 4-hydroxyadamantane—1carboxylic acid (10a), which was crystallized as colorless'prisms, mp 1‘17‘——128C, from n-hexane—Etzo. IR …
Number of citations: 12 www.jstage.jst.go.jp
SH Pagire, HS Pagire, GB Lee, SJ Han… - European Journal of …, 2015 - Elsevier
We have developed a series of adamantane carboxylic acid derivatives exhibiting potent diacylglycerol acyltransferase 1 (DGAT1) inhibitory activities. Optimization of the series led to …
Number of citations: 8 www.sciencedirect.com

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